5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a morpholin-4-ylmethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with morpholine and a phenyl-substituted reagent. One common method includes the use of a thioamide and an arylsulfonyl azide, which undergo a diazo transfer reaction to form the thiazole ring . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonylation, amidation, and the use of specific catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for therapeutic research.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
- 4-Substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: Compared to similar compounds, 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the morpholine group can enhance solubility and bioavailability, while the phenyl group can influence the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-14-16-13(11-4-2-1-3-5-11)12(19-14)10-17-6-8-18-9-7-17/h1-5H,6-10H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHAJLWACOZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=C(S2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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